molecular formula C25H29ClN4O4S B2465549 ethyl 1-(4-chlorobenzyl)-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate CAS No. 1710202-77-9

ethyl 1-(4-chlorobenzyl)-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No. B2465549
CAS RN: 1710202-77-9
M. Wt: 517.04
InChI Key: PUXJRTWHJJQFHY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a chlorobenzyl group, a piperazine ring, and a sulfonyl group attached to a pyrazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The piperazine ring and the pyrazole ring are both heterocyclic structures, which can have significant effects on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the piperazine ring could increase its solubility in water, while the chlorobenzyl group could increase its lipophilicity .

Scientific Research Applications

Anticancer Applications

Several studies have investigated the anticancer properties of compounds structurally similar to ethyl 1-(4-chlorobenzyl)-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate. For instance, certain derivatives have demonstrated significant antiproliferative effects against a range of human cancer cell lines, including K562, Colo-205, MDA-MB 231, and IMR-32. One study highlighted compounds that exhibited good activity against all cell lines except K562, suggesting their potential as anticancer agents (Mallesha et al., 2012). Another research found that specific pyrazole derivatives exhibited higher anticancer activity than the reference drug doxorubicin, indicating their potential as potent anticancer agents (Hafez et al., 2016). A separate study on 1,3-thiazole derivatives with a piperazine substituent revealed significant anticancer activity across various cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, and breast cancer, as well as leukemia and melanoma (Turov, 2020).

Antimicrobial Applications

In addition to their anticancer potential, some derivatives of this compound have also demonstrated notable antimicrobial properties. One study synthesized novel pyrazole derivatives that exhibited good to excellent antimicrobial activity (Radwan et al., 2014). Another research synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains (Mekky & Sanad, 2020).

Synthesis and Characterization

The synthesis and characterization of these compounds are crucial for understanding their potential applications in scientific research. Various studies have described the efficient synthesis and characterization of similar compounds, laying the groundwork for their potential use in pharmaceuticals and other scientific applications (Machado et al., 2011), (Reddy et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. If this compound has been designed as a drug, the piperazine ring and the sulfonyl group suggest that it might interact with biological targets such as enzymes or receptors .

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

ethyl 1-[(4-chlorophenyl)methyl]-3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O4S/c1-4-34-25(31)22-17-29(16-20-7-9-21(26)10-8-20)27-24(22)35(32,33)30-13-11-28(12-14-30)23-15-18(2)5-6-19(23)3/h5-10,15,17H,4,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXJRTWHJJQFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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